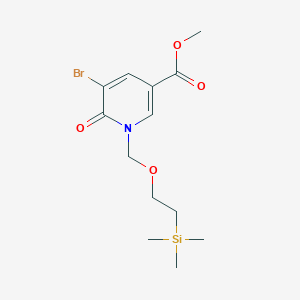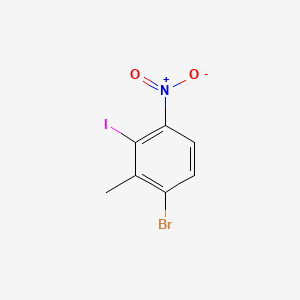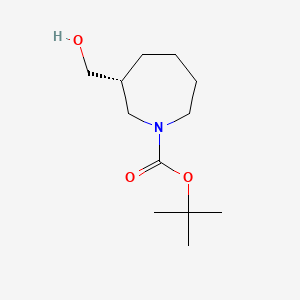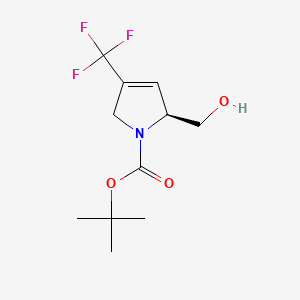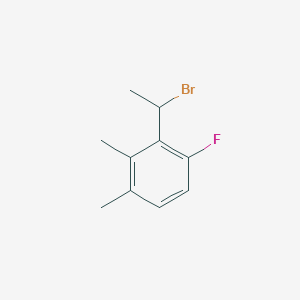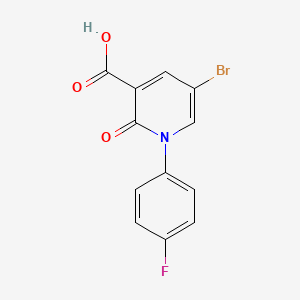
5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 1-position of the pyridine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the bromine or fluorophenyl groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiproliferative effects against cancer cells.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Bromo-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid include other brominated and fluorinated pyridine derivatives, such as:
- 5-Bromo-2-fluoropyridine
- 4-Fluoro-3-bromopyridine
- 5-Bromo-1-(4-chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H7BrFNO3 |
|---|---|
Poids moléculaire |
312.09 g/mol |
Nom IUPAC |
5-bromo-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7BrFNO3/c13-7-5-10(12(17)18)11(16)15(6-7)9-3-1-8(14)2-4-9/h1-6H,(H,17,18) |
Clé InChI |
XAFVIFVNMJQQGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(C=C(C2=O)C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


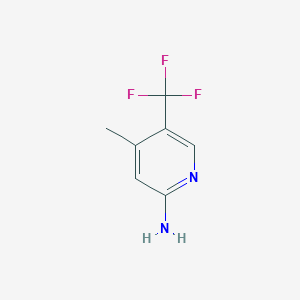
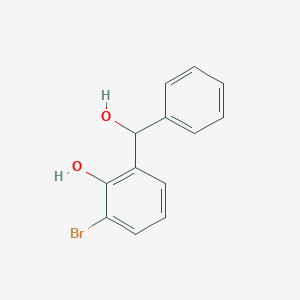
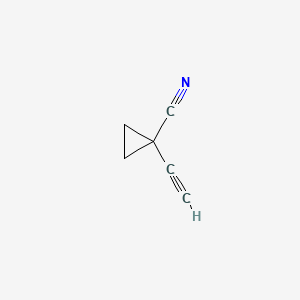
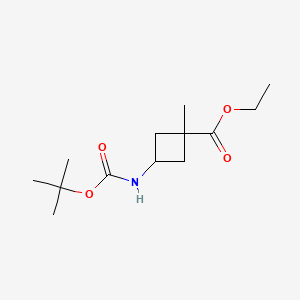
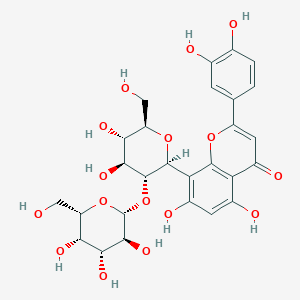
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
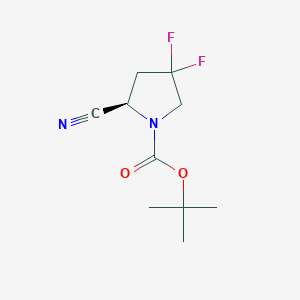
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
